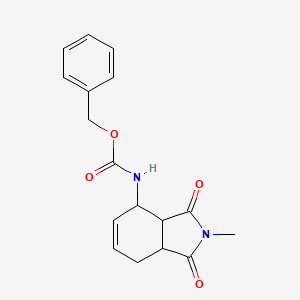![molecular formula C21H25NO4 B592689 Methyl (2S)-2-[[(2S)-1-oxo-1-phenylmethoxypropan-2-yl]amino]-4-phenylbutanoate CAS No. 1356011-63-6](/img/structure/B592689.png)
Methyl (2S)-2-[[(2S)-1-oxo-1-phenylmethoxypropan-2-yl]amino]-4-phenylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2S)-2-[[(2S)-1-oxo-1-phenylmethoxypropan-2-yl]amino]-4-phenylbutanoate, commonly referred to as MPPB, is an organic compound that is widely used in scientific research. MPPB is a derivative of the amino acid methionine, and is a highly versatile compound with a wide range of applications in the lab.
Applications De Recherche Scientifique
Methyl (Methyl (2S)-2-[[(2S)-1-oxo-1-phenylmethoxypropan-2-yl]amino]-4-phenylbutanoate)-2-[[(Methyl (2S)-2-[[(2S)-1-oxo-1-phenylmethoxypropan-2-yl]amino]-4-phenylbutanoate)-1-oxo-1-phenylmethoxypropan-2-yl]amino]-4-phenylbutanoate is widely used in scientific research. It is used as a reagent in the synthesis of other compounds, as a catalyst in organic reactions, and as a substrate in enzymatic reactions. MPPB is also used in the production of pharmaceuticals, and is used in the study of the structure and function of proteins.
Mécanisme D'action
Methyl (Methyl (2S)-2-[[(2S)-1-oxo-1-phenylmethoxypropan-2-yl]amino]-4-phenylbutanoate)-2-[[(Methyl (2S)-2-[[(2S)-1-oxo-1-phenylmethoxypropan-2-yl]amino]-4-phenylbutanoate)-1-oxo-1-phenylmethoxypropan-2-yl]amino]-4-phenylbutanoate acts as a substrate for a variety of enzymes, and is involved in the catalysis of a variety of biochemical reactions. MPPB is also known to bind to proteins, and is believed to be involved in the regulation of protein activity.
Biochemical and Physiological Effects
Methyl (Methyl (2S)-2-[[(2S)-1-oxo-1-phenylmethoxypropan-2-yl]amino]-4-phenylbutanoate)-2-[[(Methyl (2S)-2-[[(2S)-1-oxo-1-phenylmethoxypropan-2-yl]amino]-4-phenylbutanoate)-1-oxo-1-phenylmethoxypropan-2-yl]amino]-4-phenylbutanoate has been shown to have a variety of biochemical and physiological effects. MPPB has been shown to inhibit the activity of a number of enzymes, including the enzyme involved in the synthesis of the neurotransmitter dopamine. MPPB has also been shown to have anti-inflammatory properties, and has been shown to inhibit the release of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl (Methyl (2S)-2-[[(2S)-1-oxo-1-phenylmethoxypropan-2-yl]amino]-4-phenylbutanoate)-2-[[(Methyl (2S)-2-[[(2S)-1-oxo-1-phenylmethoxypropan-2-yl]amino]-4-phenylbutanoate)-1-oxo-1-phenylmethoxypropan-2-yl]amino]-4-phenylbutanoate has a number of advantages for use in lab experiments. MPPB is relatively inexpensive and easy to obtain, and has a wide range of applications. MPPB is also stable under a variety of conditions, making it suitable for use in a variety of experiments. However, MPPB is not suitable for use in experiments involving high temperatures or extreme pH levels, and is not suitable for use in experiments involving the synthesis of complex molecules.
Orientations Futures
Methyl (Methyl (2S)-2-[[(2S)-1-oxo-1-phenylmethoxypropan-2-yl]amino]-4-phenylbutanoate)-2-[[(Methyl (2S)-2-[[(2S)-1-oxo-1-phenylmethoxypropan-2-yl]amino]-4-phenylbutanoate)-1-oxo-1-phenylmethoxypropan-2-yl]amino]-4-phenylbutanoate has a wide range of potential future applications. Potential future directions for MPPB include further research into its biochemical and physiological effects, as well as its potential use as a therapeutic agent. MPPB could also be used in the development of novel drug delivery systems, and could be used in the study of the structure and function of proteins. MPPB could also be used in the development of new catalysts and reagents, and could be used in the synthesis of complex molecules. Finally, MPPB could be used in the development of new diagnostic tools and imaging techniques.
Méthodes De Synthèse
Methyl (Methyl (2S)-2-[[(2S)-1-oxo-1-phenylmethoxypropan-2-yl]amino]-4-phenylbutanoate)-2-[[(Methyl (2S)-2-[[(2S)-1-oxo-1-phenylmethoxypropan-2-yl]amino]-4-phenylbutanoate)-1-oxo-1-phenylmethoxypropan-2-yl]amino]-4-phenylbutanoate can be synthesized using a variety of methods. The most commonly used method is the reaction of methyl phenylacetate with methionine in the presence of sodium hydroxide. This reaction produces MPPB as the main product, along with other byproducts such as sodium phenylacetate and sodium methionine. Other methods for the synthesis of MPPB include the reaction of methyl phenylacetate with sodium methionine in the presence of a base, and the reaction of methyl phenylacetate with methionine in the presence of an acid.
Propriétés
IUPAC Name |
methyl (2S)-2-[[(2S)-1-oxo-1-phenylmethoxypropan-2-yl]amino]-4-phenylbutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-16(20(23)26-15-18-11-7-4-8-12-18)22-19(21(24)25-2)14-13-17-9-5-3-6-10-17/h3-12,16,19,22H,13-15H2,1-2H3/t16-,19-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLSWTLNRIGWDK-LPHOPBHVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC1=CC=CC=C1)NC(CCC2=CC=CC=C2)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OCC1=CC=CC=C1)N[C@@H](CCC2=CC=CC=C2)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

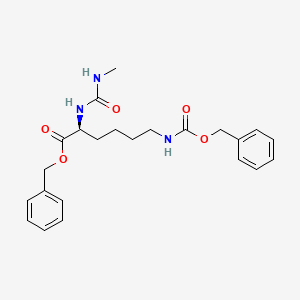

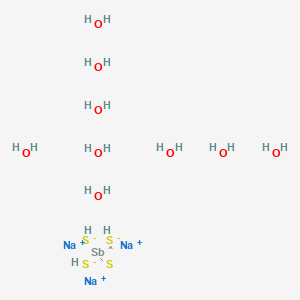
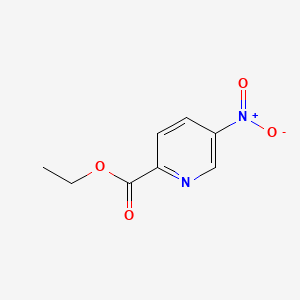

![Disodium;5-[bis[4-[butyl(2-sulfoethyl)amino]phenyl]methyl]-3-methyl-2-oxidobenzoate](/img/structure/B592618.png)
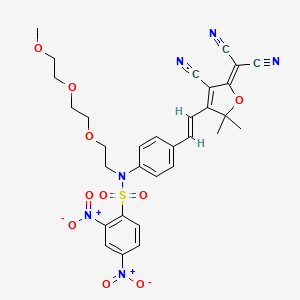


![Bicyclo[2.2.1]heptane-2-carboxylic acid, 2-amino-6-(methylthio)-, (endo,endo)- (9CI)](/img/no-structure.png)
